molecular formula C24H17FN4O2S B2626008 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 536710-86-8

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2626008
CAS No.: 536710-86-8
M. Wt: 444.48
InChI Key: OYTDKQUVHFUGBY-UHFFFAOYSA-N
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Description

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in multiple pathological pathways. Its primary research value lies in the investigation of neurodegenerative diseases, particularly Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the hyperphosphorylation of tau protein , a key process in the formation of neurofibrillary tangles. By modulating GSK-3β activity, this compound provides a critical tool for probing the molecular mechanisms underlying tauopathies and neuronal cell death. Furthermore, due to the role of GSK-3β in the Wnt/β-catenin signaling pathway, this inhibitor is also utilized in oncological research to study cell proliferation and apoptosis , and in diabetes research for its effects on glycogen metabolism and insulin signaling . Its specific pyrimido[5,4-b]indole scaffold offers a unique chemical structure for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and blood-brain barrier penetration.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTDKQUVHFUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include the formation of the indole nucleus, introduction of the fluorophenyl group, and subsequent functionalization to obtain the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidoindoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study, a series of pyrimidoindole derivatives were synthesized and screened for antibacterial activity, revealing that certain substitutions significantly enhanced their potency against Gram-positive and Gram-negative bacteria.

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor activity. Pyrimidoindole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells. For example, modifications at specific positions have been shown to enhance anticancer efficacy against various cancer types.

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized several pyrimidoindole derivatives and assessed their antibacterial activity. One compound demonstrated an MIC (Minimum Inhibitory Concentration) of 66 µM against S. aureus, indicating promising antibacterial properties.
  • Anticancer Evaluation : Another study explored the cytotoxic effects of pyrimidoindole derivatives on various cancer cell lines. Modifications at specific positions were found to significantly enhance their anticancer efficacy.

Potential Applications

The compound has potential applications in several scientific fields:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.
  • Pharmacology : Investigating its pharmacokinetic properties to optimize drug formulation.
  • Biochemistry : Exploring its interactions with biological macromolecules to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Activity Data: No direct pharmacological data for the target compound is available in the provided evidence. Comparisons are inferred from substituent trends (e.g., fluorinated groups improve metabolic stability; bulky groups reduce bioavailability).
  • Synthetic Challenges : The sulfanyl linker in the target compound may introduce synthetic complexity compared to simpler phthalimide derivatives .

Biological Activity

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure includes a pyrimidine ring fused with an indole moiety, which is known for diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N4O2SC_{21}H_{16}F_2N_4O_2S with a molecular weight of 426.4 g/mol. The presence of a fluorine atom in the phenyl ring may enhance lipophilicity and alter pharmacokinetic properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents and Conditions : Specific reagents such as sulfanyl compounds and acetamides are used under controlled temperature and pH conditions to optimize yield and purity.
  • Reaction Mechanisms : The compound can participate in various chemical reactions including nucleophilic substitutions and oxidation-reduction processes.

The biological activity of this compound may involve interactions with specific enzymes or receptors within cellular pathways. Preliminary studies suggest that this compound could act as an inhibitor or modulator of certain signaling pathways.

Pharmacological Profile

Recent studies have indicated that compounds similar to this compound exhibit:

  • Antimicrobial Activity : Demonstrated potential against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Activity Type IC50 Value (µM) Target
Antimicrobial19.2Acetylcholinesterase (AChE)
AnticancerVariesVarious cancer cell lines

Case Studies

  • Antimicrobial Studies : A study demonstrated that similar pyrimidine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition.
  • Anticancer Activity : Research on related compounds revealed their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrimido[5,4-b]indole core in this compound?

The pyrimido[5,4-b]indole scaffold can be synthesized via cyclocondensation reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, followed by nucleophilic substitution at the C2 position with thiol-containing intermediates. Key steps include:

  • Activation of carboxyl groups : HATU-mediated coupling under inert conditions (e.g., nitrogen atmosphere) at 0–25°C .
  • Purification : Reverse-phase chromatography (C18 column, water:methanol gradient) ensures high purity (>95%) .
  • Validation : Confirm regioselectivity via 1H^1H NMR and HRMS to verify the absence of positional isomers .

Q. How can structural integrity and purity be validated post-synthesis?

Use a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., 4-oxo group at δ 165–170 ppm in 13C^{13}C, indole NH at δ 10–12 ppm in 1H^1H) .
  • HRMS : Compare experimental and calculated m/z values (e.g., molecular ion [M+H]+) with ≤3 ppm deviation .
  • Chromatography : Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on modifying substituents and evaluating biological activity:

  • Substituent variation : Replace the 4-fluorophenyl group (e.g., with chlorophenyl or methoxyphenyl) to assess impact on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Thioether linker optimization : Test alternative linkers (e.g., sulfone or methylene) to enhance metabolic stability. Employ Mitsunobu reactions for sulfur-to-oxygen substitutions .
  • Activity assays : Conduct in vitro kinase or receptor-binding assays (e.g., TLR4 inhibition) with IC50_{50} determination .

Q. What strategies address low aqueous solubility during pharmacological profiling?

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) for in vitro assays to maintain compound solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for in vivo delivery, monitoring bioavailability via LC-MS/MS .

Q. How can computational methods guide target identification?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to Toll-like receptor 4 (TLR4) or kinases. Validate with site-directed mutagenesis .
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at the 4-oxo group) to screen ChEMBL or PubChem libraries .

Q. How should contradictory data from biological assays be resolved?

  • Dose-response validation : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm activity trends .
  • Off-target screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays (e.g., NF-κB luciferase reporter) .

Methodological Challenges and Solutions

Q. What analytical techniques resolve discrepancies in mass spectrometry data?

  • High-resolution LC-MS/MS : Confirm molecular fragmentation patterns (e.g., loss of -SC2_2H4_4NPhCO- group at m/z 245.1) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to distinguish background noise from true peaks .

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimize stoichiometry : Use 1.2 equivalents of HATU and 2.0 equivalents of DIEA (N,N-diisopropylethylamine) to drive coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yields >80% .

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